4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Overview
Description
“4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol” is a chemical compound with the linear formula C13H9ClN2O2 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives has been achieved using various well-organized synthetic methodologies .Molecular Structure Analysis
The molecular weight of “4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol” is 260.682 . Benzoxazole is a bicyclic planar molecule . More detailed structural analysis would require specific spectroscopic data such as NMR .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . The specific reactions involved in the synthesis of “4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol” would depend on the specific synthetic pathway used.Scientific Research Applications
Photophysical Properties and Applications
Synthesis and Photo-Physical Characteristics : Novel derivatives of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol show interesting photophysical properties, characterized by single absorption and dual emission characteristics. These properties make them potential candidates for applications in fluorescence-based techniques and materials science (Padalkar et al., 2011).
Synthesis and Antimicrobial Activity : Several derivatives of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds as new classes of antimicrobial agents (Padalkar et al., 2016).
Coordination Compounds and Structural Studies
Structural Analysis of Coordination Compounds : Research involving [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine has led to the synthesis of novel coordination compounds. These studies are significant in understanding the structural and bonding characteristics of these compounds, which can be useful in various chemical and material science applications (Téllez et al., 2013).
Novel Thiofibrates Synthesis : Research has been conducted on synthesizing novel thiofibrates bearing a 1,3-benzoxazole moiety. These compounds have applications in the synthesis of other complex molecules, potentially useful in pharmaceutical and chemical industries (NiranjanM & ChaluvarajuK, 2018).
Fluorescent Compounds and Probes
- Novel Fluorescent Derivatives : Studies have been conducted on synthesizing novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, which have shown good antimicrobial activity. These derivatives have potential applications as fluorescent probes in biological research (Phatangare et al., 2013).
Additional Applications
- Search for Physiologically Active Compounds : Research has been carried out to prepare 2-Aryl benzoxazoles, including derivatives of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, which are valuable in searching for new physiologically active compounds (Somayajulu & Subba Rao, 1964).
Future Directions
Benzoxazole derivatives, including “4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol”, have potential applications in medicinal, pharmaceutical, and industrial areas . Future research could focus on exploring these applications further, as well as developing new synthetic methodologies for benzoxazole derivatives .
properties
IUPAC Name |
4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-6-8(15)2-3-11(9)17/h1-6,17H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKGFIABWHZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425203 | |
Record name | ZINC00123096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
CAS RN |
293737-93-6 | |
Record name | 4-Amino-2-(5-chloro-2-benzoxazolyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZINC00123096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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